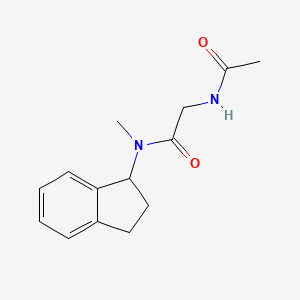
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as PTNC, is a chemical compound that has been extensively studied for its potential therapeutic applications. PTNC belongs to the class of compounds known as tetrahydronaphthalenes, which have been shown to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it can be difficult and time-consuming to synthesize, which may limit its use in some experiments.
将来の方向性
There are a number of potential future directions for research on N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide and its potential applications in other areas of medicine.
合成法
The synthesis of N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves a multi-step process that begins with the reaction of pyridine-3-carboxaldehyde with 1,2,3,4-tetrahydronaphthalene in the presence of a catalyst. The resulting intermediate is then reacted with an amine to yield the final product.
科学的研究の応用
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-12-13-5-4-10-18-11-13)16-9-3-7-14-6-1-2-8-15(14)16/h1-2,4-6,8,10-11,16H,3,7,9,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTXRHUFUIAGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

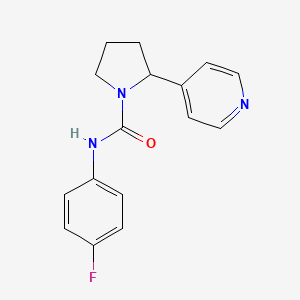
![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)

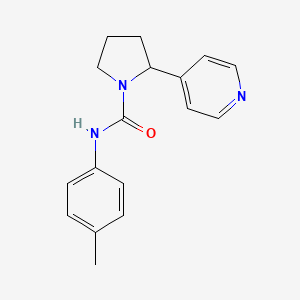
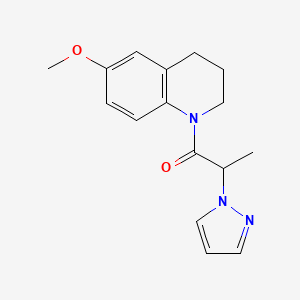

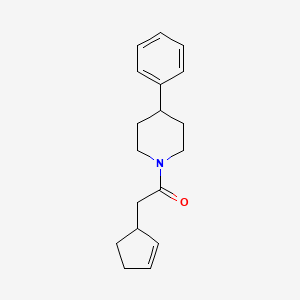

![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)
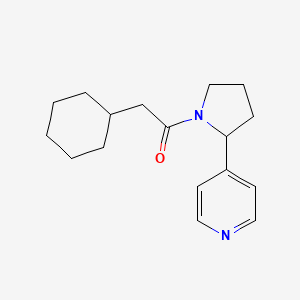
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)
![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)
